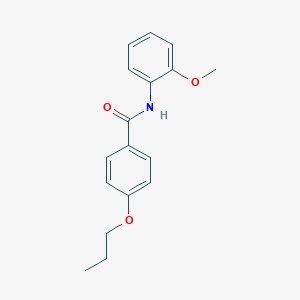
N-(2-methoxyphenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-propoxybenzamide, also known as MPBA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPBA belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-4-propoxybenzamide is not fully understood, but it is thought to act on the dopamine D2 receptors in the brain. It has been shown to increase the release of dopamine in the striatum, which is the area of the brain that is affected in Parkinson's disease. N-(2-methoxyphenyl)-4-propoxybenzamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-propoxybenzamide has been shown to have biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. N-(2-methoxyphenyl)-4-propoxybenzamide has also been shown to have anxiolytic and antidepressant effects, as well as a potential neuroprotective effect.
実験室実験の利点と制限
N-(2-methoxyphenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications, and its ability to target specific receptors in the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-4-propoxybenzamide, including its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and physiological effects, as well as its potential toxicity and side effects. N-(2-methoxyphenyl)-4-propoxybenzamide may also have potential applications in the development of new drugs for the treatment of various diseases and disorders.
合成法
The synthesis of N-(2-methoxyphenyl)-4-propoxybenzamide involves the reaction of 2-methoxyaniline and 4-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain N-(2-methoxyphenyl)-4-propoxybenzamide in high yield and purity.
科学的研究の応用
N-(2-methoxyphenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-4-propoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChIキー |
TVUJYVRNRDVEIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)

![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
